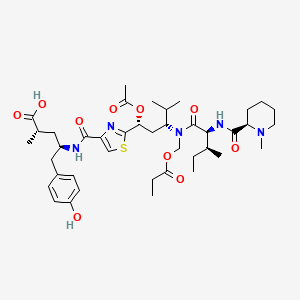

Tubulysin C

Description

Properties

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCNGJHOIKMMCG-UZRVFEFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N5O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205304-88-7 | |

| Record name | Tubulysin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBULYSIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072P54KU0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Microtubule-Targeting Mechanism of Tubulysin C

Abstract: Tubulysins are a class of exceptionally potent tetrapeptidic natural products derived from myxobacteria that exhibit powerful antimitotic activity. By interfering with microtubule dynamics, they induce cell cycle arrest and apoptosis at picomolar to nanomolar concentrations, making them highly attractive payloads for antibody-drug conjugates (ADCs) in cancer therapy. This technical guide provides a comprehensive overview of the molecular mechanism of action of tubulysins, with a focus on their interaction with microtubules. It details the binding site on tubulin, the effects on polymerization dynamics, downstream signaling consequences, and key experimental protocols for studying these interactions. While this guide focuses on the conserved mechanism of the tubulysin class, much of the foundational research has been conducted on close analogs such as Tubulysin A.

Core Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization and the induction of microtubule depolymerization.[1][2][3][4] This activity is significantly more efficient than that of other microtubule-targeting agents like vinblastine.[3] Tubulysins disrupt the dynamic instability of microtubules, which is critical for the formation and function of the mitotic spindle during cell division. The depolymerizing effect of tubulysins cannot be prevented by microtubule-stabilizing agents such as paclitaxel or epothilone B.[3]

The disruption of the microtubule network leads to several key cellular consequences:

-

Mitotic Spindle Damage: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

-

G2/M Phase Arrest: Cells are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[1][3]

-

Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis.[1][5]

The overall workflow of tubulysin's primary mechanism of action is depicted below.

Molecular Interaction with the Tubulin Heterodimer

Tubulysins exert their effects through direct binding to the α/β-tubulin heterodimer, the fundamental building block of microtubules.

-

Binding Site: Tubulysins bind to the vinca domain on β-tubulin.[1][2][6] More specifically, studies using mass spectrometry and chemical affinity labeling have proposed that the binding site is located at the guanosine-5'-triphosphate (GTP) binding region of β-tubulin.[7][8] Research has identified the cysteine residue 12Cysβ as a key interaction point.[7]

-

Interaction with Vinblastine Binding: In competition assays, Tubulysin A was found to strongly interfere with the binding of vinblastine to tubulin in a noncompetitive manner, with an apparent inhibition constant (Ki) of 3 µM.[3] This suggests that while it binds within the same general vinca domain, its specific binding pocket may not completely overlap with that of vinblastine.

-

Conformational Changes: The binding of tubulysin to tubulin induces a significant conformational change in the protein.[8] This altered conformation is incompatible with the proper assembly of tubulin into protofilaments. Furthermore, electron microscopy studies have shown that in the presence of Tubulysin A, tubulin assembles into non-physiological aberrant structures, including rings, double rings, and pinwheel formations.[3]

Downstream Cellular Signaling Pathways

The primary consequence of microtubule disruption by tubulysin is the induction of apoptosis. However, recent evidence suggests that autophagy may also be a key upstream mediator of this process in certain cell types.

Tubulysin A has been shown to induce autophagy in MCF-7 breast cancer cells, characterized by an increase in the conversion of LC3-I to its lipidated form, LC3-II, and enhanced lysosomal activity.[5] This autophagic response appears to trigger an intrinsic apoptotic pathway. The proposed mechanism involves the activation and leakage of the lysosomal protease Cathepsin B into the cytosol, which in turn leads to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in apoptosis.[5]

Quantitative Analysis of Tubulysin Activity

Tubulysins are characterized by their sub-nanomolar cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance (MDR).[6][9] This potent activity is a direct result of their high-affinity interaction with tubulin and efficient disruption of microtubule polymerization.

Table 1: Cytotoxicity of Tubulysin Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Tubulysin Analog 11 | KB | Human Epidermoid Carcinoma | 0.05 | [9] |

| Tubulysin Analog 11 | KB 8.5 | Multidrug-Resistant KB | 0.11 | [9] |

| Tubulysin B | MES-SA | Uterine Sarcoma | 0.15 | [10] |

| Tubulysin B | MES-SA/DX5 | Multidrug-Resistant MES-SA | 1.54 | [10] |

| Tubulysin Analog | N87 | Gastric Cancer | 0.01 - 0.1 | [6] |

| Tubulysin Analog | BT474 | Breast Cancer | 0.01 - 0.1 |[6] |

Table 2: Biochemical Activity of Tubulysin Analogs

| Assay | Compound | Parameter | Value | Reference |

|---|---|---|---|---|

| Tubulin Polymerization | Tubulysin A | % Inhibition (at 1 µM) | 46% | [11] |

| Vinblastine Competition | Tubulysin A | Apparent Ki | 3 µM | [3] |

| Tubulin Binding | Deacetylated Tubulysin M | Binding Affinity | Noncompetitive |[12] |

Key Experimental Protocols

The investigation of tubulysin's mechanism of action relies on a combination of biochemical and cell-based assays. The general workflow for characterizing a microtubule-targeting agent like this compound is outlined below.

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity).

Materials:

-

Purified tubulin (>99%), lyophilized (e.g., bovine brain tubulin)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Guanosine-5'-triphosphate (GTP), 100 mM stock

-

Glycerol

-

This compound stock solution in DMSO

-

Temperature-controlled 96-well spectrophotometer

-

Low-volume, half-area 96-well plates

Methodology:

-

Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4-5 mg/mL. Clarify by centrifugation at >100,000 x g for 10 minutes at 4°C to remove any aggregates. Determine the final concentration using a spectrophotometer (extinction coefficient at 280 nm is 1.15 (mg/mL)⁻¹).

-

Reaction Mixture: On ice, prepare the final polymerization reaction mix. For a standard reaction, combine G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).

-

Compound Addition: Add serial dilutions of this compound (or DMSO for control) to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add the tubulin/polymerization mix to the wells to achieve a final tubulin concentration of 3 mg/mL. The final DMSO concentration should be kept below 1%.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[13][14]

-

Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the final steady-state polymer mass can be calculated. The IC50 for polymerization inhibition is the concentration of this compound that reduces the Vmax or final absorbance by 50% compared to the DMSO control.

This colorimetric assay quantifies cell viability based on the reduction of a tetrazolium salt (like WST-1 or MTS) to a colored formazan product by metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, HL-60)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

WST-1 or MTS reagent

-

Multi-well plate reader (absorbance)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well for adherent lines) in 50-100 µL of complete medium and allow them to attach overnight.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the dilutions to the wells in triplicate. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[11]

-

Reagent Addition: Add 10-20 µL of WST-1 or MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, allowing the color to develop.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for WST-1, ~490 nm for MTS) using a plate reader.

-

Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its binding site on tubulin, resulting in a change in fluorescence polarization.

Materials:

-

Purified tubulin

-

Fluorescently labeled probe known to bind the vinca domain (e.g., a fluorescent derivative of vinblastine or auristatin).[12]

-

Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA)

-

This compound stock solution in DMSO

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Methodology:

-

Reaction Setup: In a 384-well plate, add a fixed concentration of purified tubulin and the fluorescent probe. The probe concentration should be low (nanomolar range) and optimized for a stable, high polarization signal.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound (maximum polarization) and wells with a high concentration of a known unlabeled competitor like vinblastine (minimum polarization).

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence polarization (mP) of each well using a plate reader.

-

Data Analysis: Plot the mP values against the logarithm of this compound concentration. Fit the data to a competitive binding equation to determine the IC50 (concentration of this compound required to displace 50% of the fluorescent probe). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

References

- 1. researchgate.net [researchgate.net]

- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 5. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 12Cysβ on tubulin as the binding site of tubulyzine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 12Cysbeta on tubulin as the binding site of tubulyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Tubulysin C Binding Site on Tubulin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Tubulysins are a class of exceptionally potent cytotoxic peptides that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their high potency and efficacy against multidrug-resistant (MDR) cancer cells. Their mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This guide provides a comprehensive technical overview of the binding interaction between tubulysins and their molecular target, tubulin. It details the specific binding site, summarizes quantitative binding data, outlines key experimental methodologies for characterization, and illustrates the downstream cellular consequences of this interaction.

Introduction to Tubulysins

Tubulysins are natural tetrapeptides originally isolated from myxobacteria.[1][2] They exhibit powerful antimitotic activity by inhibiting tubulin polymerization, which leads to the depletion of cellular microtubules, cell cycle arrest, and subsequent apoptosis.[3][4] Unlike other tubulin inhibitors such as auristatins and maytansinoids, tubulysins often retain their high potency in cancer cell lines that express the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance.[5][6] This makes them highly attractive payloads for targeted cancer therapies like ADCs.[7][8] Understanding the precise nature of the tubulysin-tubulin interaction at a molecular level is crucial for the rational design of new analogues and the optimization of tubulysin-based therapeutics.

The Tubulysin Binding Site on Tubulin

The cytotoxic activity of tubulysins stems from their high-affinity binding to tubulin, the protein heterodimer (α- and β-tubulin) that polymerizes to form microtubules.

Location: The Vinca Domain

Structural and biochemical studies have definitively located the tubulysin binding site within the vinca domain of β-tubulin.[3][5][6] This site is situated at the interface between two α/β-tubulin heterodimers in a protofilament-like arrangement.[9][10][11] By occupying this critical location, tubulysins effectively prevent the proper polymerization of tubulin into functional microtubules.[3][5]

Molecular Interactions and Binding Mode

X-ray crystallography studies of tubulin-tubulysin analogue complexes have provided high-resolution insights into the binding mode.[7][9][10][12] These studies reveal that the interaction is stabilized by a network of specific molecular contacts. For instance, the C-11 acetate group, a common structural feature of tubulysins, is critical for potency and is thought to be involved in van der Waals interactions with residues such as Thr221 and Thr223 from the β-subunit and Pro325 from the adjacent α-subunit.[7] Loss of this acetate group leads to a significant reduction in both tubulin binding affinity and cytotoxicity.[13][14]

Tubulysins interfere with the binding of vinblastine to tubulin in a non-competitive manner, suggesting that while their binding sites overlap, they are not identical.[4][15] This unique binding mode may contribute to their exceptional potency. Unlike some other vinca domain binders, tubulysins are capable of binding to the isolated β-tubulin subunit, which may account for their higher affinity.[5]

Mechanism of Action and Signaling

The binding of tubulysin to the vinca domain triggers a cascade of cellular events that culminates in apoptotic cell death.

Inhibition of Microtubule Dynamics

By binding to tubulin, tubulysins potently inhibit its polymerization and can induce the depolymerization of existing microtubules.[4][16] This disruption of the highly dynamic microtubule network is the primary mechanism of action. The effect is so potent that it cannot be prevented by pre-incubation with microtubule-stabilizing agents like paclitaxel.[4][15] Electron microscopy reveals that tubulysin A can induce the formation of non-functional tubulin aggregates such as rings and pinwheel structures.[4]

Cell Cycle Arrest and Apoptosis

The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest in the G2/M phase.[3][4][15] Prolonged arrest at this checkpoint activates downstream signaling pathways that initiate programmed cell death, or apoptosis.[3][7] Tubulysin-induced apoptosis is confirmed by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][17] In some cancer cell lines, tubulysin A has also been shown to induce cell death through cytotoxic autophagy, which can subsequently trigger the intrinsic apoptotic pathway.[18]

Apoptotic Signaling Pathway

The signaling cascade initiated by tubulysin-induced microtubule disruption involves key apoptosis-regulating proteins. Studies have shown the involvement of p53, the pro-apoptotic protein Bim, and the phosphorylation of the anti-apoptotic protein Bcl-2 in response to tubulysin analogue treatment.[17] This points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Logical flow from this compound binding to apoptosis.

Quantitative Analysis of Tubulysin-Tubulin Interaction

The potency of tubulysins is quantified through various in vitro assays that measure their ability to inhibit cell growth (IC50) or interfere with tubulin polymerization. The data highlights the exceptional sub-nanomolar to nanomolar potency of many tubulysin analogues.

| Compound/Analogue | Assay Type | Value | Cell Line / Condition | Citation |

| Tubulysin D | Cytotoxicity (IC50) | 0.01 - 10 nM | Various Cancer Cell Lines | [15] |

| Tubulysin A | Competitive Binding (Ki) | 3 µM | Non-competitive vs. Vinblastine | [4] |

| Tubulysin M | Cytotoxicity (IC50) | ~10 pM | 786-O (MDR+) | [13] |

| Deacetylated Tubulysin M | Cytotoxicity (IC50) | >1 nM (>100-fold loss) | 786-O (MDR+) | [13] |

| Tubulysin Analogue 4c | Tubulin Polymerization (IC50) | 17 ± 0.3 µM | Cell-free | [19] |

| DMTub 4 (Secondary Amine) | Tubulin Binding | 33-fold loss vs. Tubulysin 3 | Cell-free (Fluorescence Pol.) | [20] |

Key Experimental Protocols

Characterizing the binding of tubulysins to tubulin involves a combination of structural, biochemical, and cell-based assays.

X-ray Crystallography of the Tubulin-Tubulysin Complex

This structural method provides atomic-level detail of the binding interaction.

-

Protein Preparation: Purify α/β-tubulin heterodimers. To prevent self-assembly into microtubules, which hinders crystallization, tubulin is often co-complexed with a stabilizing protein like the stathmin-like domain of RB3 (T2R).[11][21]

-

Complex Formation: Incubate the purified tubulin or T2R complex with a molar excess of the tubulysin analogue to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find those that promote the growth of high-quality crystals of the tubulin-tubulysin complex.

-

Data Collection and Structure Solution: Expose the crystals to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex, revealing the precise orientation and interactions of the tubulysin molecule in the vinca domain.[9][10][12]

Tubulin Polymerization Assay

This biochemical assay measures a compound's ability to inhibit microtubule formation.

-

Reagents: Prepare purified tubulin (>99%), GTP, and a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA).

-

Assay Setup: In a 96- or 384-well plate, add the tubulysin analogue across a range of concentrations.

-

Initiation: Add tubulin and GTP to each well and immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Measurement: Monitor the increase in absorbance (turbidity at 340 nm) or fluorescence (using a fluorescent reporter like DAPI) over time.[16][22] Polymerization of tubulin causes an increase in light scattering or fluorescence.

-

Data Analysis: Plot the rate of polymerization (or the endpoint value) against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[19][22]

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound by measuring its ability to displace a known fluorescent ligand from tubulin.

-

Reagents: Prepare purified tubulin, a fluorescently labeled probe that binds to the vinca domain (e.g., a fluorescent derivative of an auristatin), and the unlabeled tubulysin compound to be tested.[13]

-

Assay Setup: In a microplate, add a fixed concentration of tubulin and the fluorescent probe. Then, add the tubulysin analogue in a serial dilution.

-

Incubation: Allow the reaction to equilibrate at room temperature.

-

Measurement: Measure the fluorescence polarization (FP) of each well. When the fluorescent probe is bound to the large tubulin protein, it tumbles slowly, resulting in a high FP value. When displaced by the unlabeled tubulysin, the free probe tumbles rapidly, resulting in a low FP value.

-

Data Analysis: Plot the FP values against the concentration of the tubulysin analogue. The resulting curve is used to calculate the IC50 or Ki value, indicating the binding affinity of the test compound.[13][20]

Caption: Experimental workflow for tubulysin binding site analysis.

Conclusion

Tubulysins exert their potent antimitotic effects by binding to the vinca domain on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis. The high-resolution structural data and quantitative binding analyses confirm a distinct and high-affinity interaction that underpins their efficacy, particularly in multidrug-resistant cancers. The experimental protocols outlined herein form the basis for the continued investigation and development of this promising class of anticancer agents. Future research will likely focus on designing novel tubulysin analogues with improved stability, refined binding characteristics, and enhanced therapeutic windows for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. X-ray Crystallography Studies of Protein Complexes Controlling Cell Cycle Gene Expression [xray.cz]

- 22. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Anti-Cancer Activity of Natural Tubulysin Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural tubulysins, a class of tetrapeptidic secondary metabolites isolated from myxobacteria, have emerged as exceptionally potent cytotoxic agents with significant potential in oncology.[1][2] Their profound anti-proliferative activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance, has positioned them as compelling payloads for antibody-drug conjugates (ADCs) and as standalone therapeutic candidates.[1][3] This technical guide provides an in-depth overview of the biological activity of natural tubulysin isoforms, detailing their mechanism of action, cytotoxicity, and the experimental methodologies used for their evaluation.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

The primary mechanism of action of tubulysins is the potent inhibition of tubulin polymerization.[1] By binding to the vinca domain of β-tubulin, tubulysins disrupt microtubule dynamics, leading to the rapid disintegration of the cytoskeleton and the mitotic machinery of dividing cells.[1] This interference with microtubule function culminates in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[4][5]

Signaling Pathway of Tubulysin-Induced Apoptosis

Tubulysin-induced apoptosis proceeds through the intrinsic pathway, a signaling cascade involving mitochondrial-mediated events. The disruption of microtubule dynamics triggers a cellular stress response that can involve the tumor suppressor protein p53. This leads to the activation of pro-apoptotic Bcl-2 family members like Bim, and the inhibition of anti-apoptotic members such as Bcl-2. This shift in the balance of Bcl-2 family proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Initiator caspase-9, in turn, activates executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates, ultimately leading to the morphological hallmarks of apoptosis.

Recent studies have also indicated a link between tubulysin-induced autophagy and apoptosis. In some cancer cell lines, Tubulysin A has been shown to induce autophagy, characterized by the lipidation of LC3-I to LC3-II.[4] This autophagic response can contribute to the activation of the intrinsic apoptotic pathway through mechanisms that may involve increased cathepsin B activity and subsequent cytochrome c release.[4]

Quantitative Biological Activity of Natural Tubulysin Isoforms

The cytotoxic and anti-proliferative activities of natural tubulysin isoforms have been extensively evaluated against a broad panel of human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, demonstrating their picomolar to low nanomolar potency.

Table 1: Anti-proliferative Activity (GI₅₀/IC₅₀) of Natural Tubulysin Isoforms against Various Cancer Cell Lines

| Tubulysin Isoform | Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Reference |

| Tubulysin A | HL-60 | Promyelocytic Leukemia | 0.059 | [5] |

| HCT-116 | Colorectal Carcinoma | 0.007 | [5] | |

| HCT-15 | Colorectal Carcinoma | 0.10 | [5] | |

| NCI-H1299 | Lung Carcinoma | 3 | [5] | |

| HT-29 | Colon Adenocarcinoma | 1 | [5] | |

| A2780 | Ovarian Carcinoma | 2 | [5] | |

| L929 | Mouse Fibroblast | 0.07 ng/mL | [5] | |

| KB-V1 | Cervix Carcinoma (MDR) | 1.4 ng/mL | [5] | |

| MCF-7 | Breast Adenocarcinoma | 0.09 | [4] | |

| A549 | Lung Carcinoma | IC₅₀ reported, value not specified | [4] | |

| MDA-MB-231 | Breast Adenocarcinoma | 2.55 | [4] | |

| Tubulysin B | MCF-7 | Breast Adenocarcinoma | 20-fold less sensitive than Tubulysin A | [4] |

| Tubulysin D | KB-V1 | Cervix Carcinoma (MDR) | 0.31 | |

| Tubulysin U | HT-29 | Colon Adenocarcinoma | 3.8 | [6] |

| Tubulysin V | Data not available | Data not available | Data not available | |

| epi-Tubulysin V | Data not available | Data not available | 30-45 fold less active than Tubulysin V |

Table 2: Anti-angiogenic Activity of Tubulysin A

| Assay | Cell Line | Parameter | IC₅₀/GI₅₀ (nM) | Reference |

| Proliferation | HUVEC | Cell Growth | GI₅₀: 0.34 (72h) | [5] |

| Cord Formation | HUVEC | Anti-angiogenic effect | IC₅₀: 2.07-2.97 (24h) | [5] |

| Migration | HUVEC | Cell Migration | IC₅₀: 2.26 (5h) | [5] |

Structure-Activity Relationship (SAR) of Natural Tubulysins

While a comprehensive SAR study dedicated solely to natural tubulysin isoforms is not extensively documented in a single review, several key structural features influencing their potent biological activity can be inferred from the available data on natural isoforms and synthetic analogues:

-

The Tubuvaline (Tuv) Fragment: This unusual amino acid is of paramount importance for the cytotoxicity of tubulysins.[6] Modifications to the iso-propyl and acetoxy functionalities on the Tuv residue generally lead to a significant decrease in potency.[6]

-

The C-11 Acetoxy Group: Acetylation of the secondary alcohol in the tubuvaline residue, as seen in Tubulysin U compared to Tubulysin V, can dramatically improve potency, possibly by increasing lipophilicity and cell membrane permeability.

-

The N-terminus (Mep residue): While some simplified analogues with an acyclic N-terminus retain activity, the cyclic N-methyl-pipecolinic acid (Mep) residue present in natural tubulysins appears to be important for optimal potency.

-

The C-terminus (Tup/Tut residue): Modifications at the C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) can also impact activity, though to a lesser extent than changes in the tubuvaline core.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of tubulysin isoforms.

Isolation and Purification of Natural Tubulysins

Natural tubulysins are typically isolated from the culture broth of myxobacteria, such as Archangium gephyra and Angiococcus disciformis.[2] While specific, detailed protocols are often proprietary, a general workflow can be described.

-

Fermentation: The producing myxobacterial strain is cultured in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to maximize the production of tubulysins.

-

Extraction: The culture broth is harvested, and the tubulysins are extracted using an appropriate organic solvent, such as ethyl acetate. The organic phase is then concentrated to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual tubulysin isoforms. This typically involves:

-

Initial Separation: Column chromatography using a stationary phase like silica gel to separate compounds based on polarity.

-

Size-Exclusion Chromatography: Further purification using a resin like Sephadex LH-20 to separate molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification using reverse-phase HPLC to obtain highly pure tubulysin isoforms.

-

-

Characterization: The purified tubulysins are characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm their identity and purity.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the tubulysin isoform for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Incubation: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

-

Reagent Preparation: Purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA), and GTP are prepared and kept on ice.

-

Reaction Mixture: A reaction mixture containing tubulin and GTP in the polymerization buffer is prepared.

-

Compound Addition: The tubulysin isoform at various concentrations is added to the reaction mixture. Control reactions with a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) are also included.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time using a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the tubulysin isoform is quantified by comparing the polymerization profiles of the treated samples to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the tubulysin isoform for a specified time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the tubulysin isoform.

Conclusion

The natural tubulysin isoforms represent a class of exceptionally potent anti-cancer agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization at sub-nanomolar concentrations and induce apoptosis in a variety of cancer cell lines, including those with multidrug resistance, underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising natural products for oncological applications. Further research into the structure-activity relationships of natural isoforms and their comparative anti-angiogenic activities will be crucial in optimizing their clinical utility.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 5. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Potent Cytotoxicity of Tubulysin C: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cytotoxic effects of Tubulysin C, a potent microtubule-depolymerizing agent, across various cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its efficacy, and a visualization of the key signaling pathways involved in this compound-induced apoptosis.

Introduction: this compound as a Promising Anti-Cancer Agent

Tubulysins are a class of natural tetrapeptides isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a broad spectrum of cancer cells, including those with multi-drug resistance (MDR).[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1] This guide focuses on this compound and its analogs, highlighting their potential as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its potent analogs in various human cancer cell lines, demonstrating their sub-nanomolar to picomolar efficacy.

| Cancer Type | Cell Line | Tubulysin Analog | IC50 (nM) | Reference |

| Uterine Sarcoma | MES-SA | Tb111 | 0.04 | [2] |

| Human Embryonic Kidney | HEK 293T | Tb111 | 0.006 | [2] |

| Uterine Sarcoma (MDR) | MES-SA/DX5 | Tb111 | 1.54 | [2] |

| Breast Cancer | SK-BR-3 | ADC Conjugate | 4-7 ng/mL | [3] |

| Breast Cancer (HER2-negative) | MDA-MB-468 | ADC Conjugate | >3600 ng/mL | [3] |

| HER2+ Cancer | Various | DX126-262 (ADC) | 0.06 - 0.19 | [4] |

Mechanism of Action: Disruption of Microtubules and Induction of Apoptosis

This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to several downstream events:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a form of programmed cell death.

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound.

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Key Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the activation of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and often influenced by the tumor suppressor protein p53.

Caption: Signaling pathway of this compound-induced apoptosis.

Upon mitotic arrest, p53 can be activated, leading to the transcriptional upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] The activation of Bax and Bak results in the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and initiating the caspase cascade that culminates in apoptosis.[6][7][8][9]

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (or analog)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

Conclusion

This compound and its analogs are highly potent cytotoxic agents that induce cancer cell death through microtubule disruption and the activation of the intrinsic apoptotic pathway. The data and protocols presented in this guide provide a solid foundation for researchers to investigate the anti-cancer potential of this promising class of compounds. Further research into their application in targeted therapies, such as ADCs, is warranted to fully exploit their therapeutic potential.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 5. Bcl-2 constitutively suppresses p53-dependent apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]

- 8. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preclinical Evaluation of Novel Tubulysin Analogues

This technical guide provides a comprehensive overview of the preclinical evaluation of novel tubulysin analogues, a class of highly potent cytotoxic agents with significant potential in oncology. Tubulysins are natural products originally isolated from myxobacteria that have garnered substantial interest as payloads for antibody-drug conjugates (ADCs) due to their exceptional potency against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] This guide details the mechanism of action, experimental protocols for evaluation, and key data from preclinical studies, offering a framework for the development of next-generation cancer therapeutics.

Core Mechanism of Action

Tubulysin analogues exert their cytotoxic effects by potently inhibiting tubulin polymerization.[3][4] This disruption of microtubule dynamics is a critical event that triggers a cascade of cellular responses culminating in programmed cell death.

-

Binding to Tubulin: Tubulysins bind to the vinca-alkaloid site on β-tubulin, interfering with the assembly of microtubules, which are essential components of the cellular cytoskeleton.[5][6]

-

Microtubule Disruption: This binding leads to the rapid disintegration of the cytoskeleton and the mitotic machinery in dividing cells.[1][4]

-

Cell Cycle Arrest: The disruption of microtubule function arrests the cell cycle in the G2/M phase.[5][6]

-

Apoptosis Induction: Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.[1][5]

A key advantage of tubulysins is their ability to maintain high potency against multidrug-resistant (MDR) cancer cell lines.[1][4] This is often attributed to their poor recognition by efflux pumps like P-glycoprotein (MDR1), which are responsible for ejecting many conventional chemotherapeutic agents from cancer cells.[3][5][6]

Experimental Protocols

A rigorous preclinical evaluation of novel tubulysin analogues involves a series of in vitro and in vivo experiments to determine their potency, stability, and therapeutic potential.

In Vitro Cytotoxicity Assays

The primary in vitro evaluation involves determining the concentration of the analogue required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines, such as the epidermoid carcinoma line KB and its P-glycoprotein-expressing, drug-resistant counterpart KB 8.5, are cultured under standard conditions.[1] Other relevant lines include N87 (gastric carcinoma) and MDA-MB-361-DYT2 (breast carcinoma).[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The tubulysin analogues are serially diluted to a range of concentrations and added to the cells.

-

Incubation: The plates are incubated for a period of 72 to 96 hours to allow for the cytotoxic effects to manifest.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to untreated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the analogues on the formation of microtubules from purified tubulin.

Methodology:

-

Reaction Mixture: A reaction mixture containing purified bovine or porcine tubulin, GTP (required for polymerization), and a fluorescence-enhancing buffer is prepared.

-

Compound Addition: The tubulysin analogue or a control compound is added to the reaction mixture. The hemiasterlin analogue HTI-286 can be used as a positive control.[7]

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The change in fluorescence is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The rate of polymerization is determined, and the concentration of the analogue that inhibits polymerization by 50% (IC50) is calculated.

In Vivo Xenograft Models

Animal models are essential for evaluating the anti-tumor efficacy and toxicity of tubulysin analogues or their ADC counterparts in a physiological setting.

Methodology:

-

Tumor Implantation: Human or murine tumor cells (e.g., C26 murine colon carcinoma) are subcutaneously implanted into immunocompromised mice (e.g., BALB/c or nude mice).[8]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. The tubulysin analogue, conjugate, or vehicle control (e.g., PBS) is administered, typically via intravenous (i.v.) injection.[8]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored for any signs of toxicity.

-

Efficacy Endpoints: Key efficacy metrics include Tumor Growth Delay (TGD), which is the difference in time for tumors in the treated versus control groups to reach a specific volume, and overall survival.[8] Long-term survivors (LTS) are also noted.[8]

Data Presentation

Quantitative data from preclinical studies are crucial for comparing the potency and efficacy of novel analogues.

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values for various tubulysin analogues against different cancer cell lines. Lower IC50 values indicate higher potency.

| Compound/Analogue | Cell Line | IC50 (nM) | Reference |

| Tubulysin D | C26 (murine colon carcinoma) | 0.14 ± 0.3 | [8] |

| Analogue 3 (Ketone) | C26 (murine colon carcinoma) | 20 ± 7.4 | [8] |

| Conjugate 5 (Dendrimer) | C26 (murine colon carcinoma) | 1500 ± 10 | [8] |

| Tubulysin U | 1A9 (ovarian cancer) | 0.05 | [7] |

| Tubulysin U | MCF-7 (breast cancer) | 0.04 | [7] |

| Tubulysin V | 1A9 (ovarian cancer) | 0.04 | [7] |

| Tubulysin V | MCF-7 (breast cancer) | 0.03 | [7] |

| Various Analogues | KB (epidermoid carcinoma) | Lower nanomolar range | [3] |

Note: The reduced in vitro potency of Conjugate 5 is expected, as the active analogue is designed to be released upon endocytosis.[8]

In Vivo Efficacy Data

The table below presents the results from an in vivo study using a C26 colon carcinoma xenograft model, demonstrating the chemotherapeutic efficacy of a novel tubulysin analogue and its dendrimer conjugate.

| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Delay (%) | Median Survival (days) | Treatment-Related Deaths | Long-Term Survivors | Reference |

| PBS (Control) | - | - | 20 ± 1.1 | 0 | 0 | [8] |

| Analogue 3 (Free Drug) | 10 | 17 ± 2.7 | 21 ± 3.2 | 0 | 0 | [8] |

| Analogue 3 (Free Drug) | 20 | 17 ± 1.8 | 23 ± 7.9 | 2 | 0 | [8] |

| Conjugate 5 (Dendrimer) | 165 | 172 ± 13 | 38 ± 14 | 0 | 3 (out of 8) | [8] |

Note: The free analogue 3 showed limited efficacy and dose-limiting toxicity, likely due to poor solubility. In contrast, the water-soluble dendrimer conjugate 5 allowed for a much higher dose to be administered safely, resulting in a significant increase in lifespan (90% increase in average) and a 37% survival rate.[8]

Conclusion

The preclinical evaluation of novel tubulysin analogues requires a multifaceted approach that characterizes their mechanism, in vitro potency, and in vivo efficacy and safety. Key modifications to the tubulysin structure, such as at the C-11 position to improve stability or the addition of linkers for conjugation, are critical areas of research.[1][9] The data clearly indicate that while tubulysins are exceptionally potent, their therapeutic window as standalone agents can be narrow.[8] However, when incorporated into delivery systems like dendrimers or, more prominently, as payloads in antibody-drug conjugates, their potent cytotoxicity can be selectively targeted to cancer cells, significantly enhancing their therapeutic index.[8][10][11] The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers working to harness the power of tubulysin analogues for the next generation of cancer therapies.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

Tubulysin C: A Potent Inhibitor of Tubulin Polymerization - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tubulysins are a class of exceptionally potent tetrapeptidic natural products isolated from myxobacteria that have garnered significant interest in oncology research.[1] They exhibit powerful cytotoxic activity against a wide array of cancer cell lines, including those that have developed multidrug resistance (MDR).[2][3][4] The primary mechanism of action for this class of compounds is the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7] This technical guide provides an in-depth overview of Tubulysin C and its analogues, focusing on their mechanism of action, quantitative biological activity, key experimental protocols, and structure-activity relationships.

Mechanism of Action: Disrupting the Microtubule Cytoskeleton

Tubulysins exert their antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.

-

Binding Site: Tubulysins bind to the vinca domain on the β-tubulin subunit.[5][8][9] This binding site is located at the interface between two tubulin heterodimers.[10][11] Competitive binding experiments have demonstrated that tubulysins interfere with the binding of vinca alkaloids like vinblastine, often in a noncompetitive manner.[5][7]

-

Inhibition of Polymerization: By occupying the vinca domain, tubulysins prevent the polymerization of α/β-tubulin heterodimers into microtubules.[5][12] This leads to a rapid disintegration of the existing microtubule network within the cell.[2][13] The inhibitory effect of tubulysins on tubulin polymerization is often more potent than that of established agents like vinblastine.[7]

-

Cellular Consequences: The disruption of microtubule dynamics has catastrophic consequences for dividing cells. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[5][6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[5][13] Notably, microtubule depolymerization induced by tubulysins cannot be prevented by microtubule-stabilizing agents such as paclitaxel or epothilone B.[6][7]

Quantitative Data on Biological Activity

Tubulysins are characterized by their extraordinary potency, with cytotoxic effects often observed in the picomolar to low nanomolar range.[14][15] This makes them significantly more powerful than many conventional chemotherapeutic agents, including paclitaxel and vinblastine.[1][6] A key advantage of tubulysins is their retained activity against MDR cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (Pgp) that expel other cytotoxic drugs.[8][9][16]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Tubulysin Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Tubulysin A | HCT-116 | Colon Carcinoma | 0.007 | [1] |

| Tubulysin A | HL-60 | Promyelocytic Leukemia | 0.059 | [1] |

| Tubulysin A | HCT-15 | Colon Carcinoma | 0.10 | [1] |

| Tubulysin D | General | Various | 0.01 - 10 | [6] |

| Analogue 11 | KB (MDR1-) | Epidermoid Carcinoma | 0.07 | [2] |

| Analogue 11 | KB 8.5 (MDR1+) | Epidermoid Carcinoma | 0.44 | [2] |

| Analogue 17e | KB (MDR1-) | Epidermoid Carcinoma | 0.08 | [2] |

| Analogue 17e | KB 8.5 (MDR1+) | Epidermoid Carcinoma | 0.28 | [2] |

| Analogue Tb32 | MES-SA | Uterine Sarcoma | 0.012 | [14] |

| Analogue Tb32 | HEK 293T | Human Embryonic Kidney | 0.002 | [14] |

| Tubulysin ADC 5 | BJAB (Pgp-) | Lymphoma | 0.13 | [8] |

| Tubulysin ADC 5 | BJAB.Luc/Pgp (Pgp+) | Lymphoma | 0.23 | [8] |

| MMAE ADC 8 | BJAB (Pgp-) | Lymphoma | 0.16 | [8] |

| MMAE ADC 8 | BJAB.Luc/Pgp (Pgp+) | Lymphoma | >100 | [8] |

Note: IC₅₀ values are highly dependent on experimental conditions, such as incubation time.

Table 2: Inhibition of Tubulin Polymerization

| Compound | Assay Type | Parameter | Value | Reference |

| Tubulysin A | Competition with Vinblastine | Apparent Kᵢ | 3 µM | [7] |

| Analogue 4c | Cell-free polymerization | IC₅₀ | 17 µM | [17] |

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay biochemically measures the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.[18]

Methodology:

-

Reagent Preparation:

-

Thaw purified tubulin (e.g., porcine brain-derived, >99% pure) on ice. Use within one hour of thawing.[19]

-

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[18]

-

Prepare a GTP stock solution (e.g., 10 mM) and a fluorescent reporter stock (e.g., DAPI).

-

Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) in polymerization buffer.

-

-

Reaction Assembly (on ice):

-

In a 96-well microplate, combine the polymerization buffer, GTP (to a final concentration of 1 mM), glycerol (to 10% v/v, as a polymerization enhancer), and DAPI (to a final concentration of ~6.3 µM).[18]

-

Add the test compounds (this compound) or controls to their respective wells.

-

Initiate the reaction by adding the purified tubulin solution to a final concentration of 2 mg/mL.[18]

-

-

Measurement:

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence).

-

Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the growth or kill a certain percentage of a cancer cell population.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HCT-116, KB) in appropriate medium supplemented with fetal bovine serum and antibiotics.[20]

-

Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[2]

-

-

Viability Measurement (e.g., MTT Assay):

-

Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

-

Measure the absorbance of each well using a microplate spectrophotometer at an appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Structure-Activity Relationships (SAR)

The complex structure of tubulysins offers multiple points for chemical modification, and extensive SAR studies have provided insights into the functionalities crucial for their potent activity.[3][4][21]

-

N-Terminus (Mep): The N-methyl-d-pipecolic acid (Mep) unit is important for potency. Modifications to this ring, such as replacing it with N-methyl pyrrolidine, can be tolerated, but often with some loss of activity.[1][2]

-

Isoleucine (Ile): This natural amino acid residue is a key part of the "hydrophobic core" and minor changes can significantly alter activity.[3][15]

-

Tubuvaline (Tuv): The central Tuv fragment, with its thiazole ring and isopropyl group, is considered paramount for cytotoxicity. Replacing the isopropyl group with other alkyl or aryl groups leads to a dramatic loss of potency.[15]

-

C-11 Position: The acetate group at the C-11 position of Tuv is a known liability, as it is susceptible to hydrolysis by plasma esterases, leading to a significantly less active compound.[3][4][8] Replacing this acetate with more stable groups, such as alkyl ethers, can improve in vivo stability while maintaining high potency.[8][10][11]

-

C-Terminus (Tup/Tut): The C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) moiety is more tolerant to modification. This position is often exploited for attaching linkers to create antibody-drug conjugates (ADCs) without a substantial loss of cytotoxic potential.[2][21]

Conclusion and Future Directions

This compound and its analogues are among the most potent antimitotic agents discovered to date. Their ability to potently inhibit tubulin polymerization, coupled with their efficacy against multidrug-resistant cancers, underscores their significant therapeutic potential. While their extreme systemic toxicity has limited their use as standalone agents, it makes them ideal candidates for targeted delivery systems.[1][8][9] The ongoing development of tubulysin-based antibody-drug conjugates (ADCs) represents a promising strategy to harness their phenomenal potency, allowing for selective delivery to tumor cells while minimizing off-target toxicity.[10][11][22] Future research will likely focus on optimizing linker technologies and identifying novel, more stable tubulysin analogues to further enhance the therapeutic window of this remarkable class of compounds.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in the synthesis of tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. benthamopenarchives.com [benthamopenarchives.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rice.flintbox.com [rice.flintbox.com]

An In-depth Technical Guide on the Core Mechanisms of Tubulysin C: Induction of Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this document focuses on Tubulysin C, specific quantitative and mechanistic data for this particular analogue is limited in publicly available literature. Therefore, this guide leverages data from closely related and well-characterized tubulysins, primarily Tubulysin A and D, as representative examples of the tubulysin class. This approach provides a robust understanding of the core mechanisms, which are expected to be highly conserved across the tubulysin family.

Introduction

Tubulysins are a class of potent cytotoxic tetrapeptides of myxobacterial origin that have garnered significant interest in the field of oncology. Their remarkable anti-proliferative activity, even against multi-drug resistant cancer cell lines, positions them as promising payloads for antibody-drug conjugates (ADCs). This technical guide delves into the core mechanisms of action of this compound, focusing on its role in inducing apoptosis and cell cycle arrest. By understanding these fundamental processes, researchers and drug developers can better harness the therapeutic potential of this powerful class of compounds.

Core Mechanism of Action: Microtubule Disruption

The primary molecular target of tubulysins is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

Tubulysins exert their potent cytotoxic effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to a cascade of downstream events, culminating in cell cycle arrest and apoptosis.[3]

Data Presentation: Cytotoxicity of Tubulysins

The cytotoxic potency of tubulysins is a hallmark of this class of compounds, with IC50 values often in the picomolar to low nanomolar range across a wide array of cancer cell lines.

Table 1: IC50 Values of Tubulysin Analogues in Various Cancer Cell Lines

| Tubulysin Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin A | NCI-H1299 | Lung | 3 | [4] |

| Tubulysin A | HT-29 | Colon | 1 | [4] |

| Tubulysin A | A2780 | Ovary | 2 | [4] |

| Tubulysin A | L929 | Mouse Fibroblast | 0.08 (0.07 ng/ml) | [5] |

| Tubulysin A | KB-V1 | Cervical (MDR) | 1.6 (1.4 ng/ml) | [5] |

| Tubulysin A | HUVEC | Normal Endothelial | 2.07-2.97 | [4] |

| Tubulysin D | Various | - | 0.01 - 10 | [1][2] |

| Tubulysin Analogue (Tb111) | MES SA | Uterine Sarcoma | 0.04 | [6] |

| Tubulysin Analogue (Tb111) | HEK 293T | Embryonic Kidney | 0.006 | [6] |

| Tubulysin Analogue (Tb111) | MES SA DX (MDR) | Uterine Sarcoma | 1.54 | [6] |

| KEMTUB10 | MCF7 | Breast | 0.0301 | [5] |

| KEMTUB10 | MDA-MB-231 | Breast | 0.068 | [5] |

| KEMTUB10 | SkBr3 | Breast | 0.0122 | [5] |

Induction of Cell Cycle Arrest at G2/M Phase

By disrupting microtubule formation, tubulysins prevent the proper assembly of the mitotic spindle, a critical checkpoint for cell cycle progression. This leads to the activation of the spindle assembly checkpoint (SAC), causing the cells to arrest in the G2/M phase of the cell cycle.[1][2] This prolonged mitotic arrest is a key trigger for the subsequent induction of apoptosis.

Table 2: Quantitative Analysis of Tubulysin A-induced G2/M Arrest in HepG2 Cells

| Treatment | Concentration (nM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control | 0 | 53 | - | 22 | [4] |

| Tubulysin A | 50 | <10 | - | 73 | [4] |